2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide
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Description
The compound appears to contain a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Tolyl groups are often involved in nucleophilic substitutions .Scientific Research Applications
Anticancer Potential
The chemical compound 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide, due to its complex structure, is presumed to exhibit significant biological activity, including potential anticancer properties. Research on similar structures, such as 4-thiazolidinones containing benzothiazole moiety, has shown anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Another study on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, closely related in structure, displayed moderate to good inhibitory activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Kamal et al., 2011).
Antimicrobial and Anti-inflammatory Properties
Compounds with thiadiazine cores, similar to the chemical compound , have been investigated for their antimicrobial properties. Schiff bases derived from 1,3,4-thiadiazole compounds exhibited strong antimicrobial activity, suggesting the potential of the discussed compound in antimicrobial applications (Gür et al., 2020). Furthermore, the anti-inflammatory potential of such compounds has been explored through the synthesis of various derivatives, indicating the diverse biological activities that these structures can exhibit (Nikalje et al., 2015).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-10-12-19(13-11-17)15-25-23(28)16-26-21-8-3-4-9-22(21)32(30,31)27(24(26)29)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRRHLSCBGGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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